5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
Description
5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione: belongs to the thiazole family, which is a class of heterocyclic organic compounds. Thiazoles feature a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound’s structure includes a benzofuran ring fused with a thiazolidine ring, resulting in its unique properties .
Properties
CAS No. |
120973-48-0 |
|---|---|
Molecular Formula |
C19H11NO4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-[(2-benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H11NO4S/c21-17(12-4-2-1-3-5-12)15-10-13-8-11(6-7-14(13)24-15)9-16-18(22)20-19(23)25-16/h1-10H,(H,20,22,23) |
InChI Key |
UCESDIRDMRTRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiazolidine ring. The benzoyl group is then introduced to yield the final product.
Reaction Conditions::Starting Material: Benzofuran-2-carboxylic acid
Reagents: Thiosemicarbazide, benzoyl chloride
Catalyst: Acidic conditions (e.g., sulfuric acid)
Temperature: Typically at reflux
Solvent: Organic solvents (e.g., ethanol, dichloromethane)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.
Benzoyl Chloride: Used for introducing the benzoyl group.
Thiosemicarbazide: Key in forming the thiazolidine ring.
Major Products:: The main product is 5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It exhibits antimicrobial, antifungal, and antitumor properties.
Chemistry: As a versatile building block for designing new molecules.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While unique, this compound shares similarities with other thiazoles, such as sulfathiazole, Ritonavir, and Abafungin . Its distinct structure sets it apart in terms of reactivity and applications.
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